molecular formula C14H11NO8S2 B8043359 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid

5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid

Cat. No.: B8043359
M. Wt: 385.4 g/mol
InChI Key: ADRSMOOUKXSLIG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is an organic compound known for its applications in various scientific fields. It is characterized by the presence of nitro and sulfonic acid groups, which contribute to its reactivity and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid typically involves the nitration of 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid. This process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is exothermic and must be conducted under controlled conditions to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes with stringent safety measures. The use of continuous flow reactors helps in maintaining consistent reaction conditions and improving yield. Post-reaction, the product is purified through crystallization and filtration techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid can undergo further oxidation to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential use in drug development due to its reactive functional groups.

    Industry: Applied in the manufacture of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. These properties make it a versatile compound in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
  • 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
  • 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid

Uniqueness

5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in applications requiring both oxidative and reductive capabilities.

Properties

IUPAC Name

5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO8S2/c16-15(17)12-8-7-11(14(9-12)25(21,22)23)6-5-10-3-1-2-4-13(10)24(18,19)20/h1-9H,(H,18,19,20)(H,21,22,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSMOOUKXSLIG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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